![molecular formula C17H18N2O2 B13824589 Naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl-](/img/structure/B13824589.png)
Naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl- is a complex organic compound belonging to the class of naphthofurans.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl- can be achieved through several methods. One common approach involves the use of the Dieckmann condensation, which permits the formation of the furan ring C(2)–C(3) bond. This method involves the base-catalyzed intramolecular condensation of diesters . Another method utilizes the formal [3 + 2] cycloaddition of 1,4-naphthoquinones with β-ketoamides, catalyzed by rhenium(VII) oxide (Re2O7), which offers high yields and environmentally benign conditions .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphtho[2,3-b]furan-4,9-diones, while reduction may produce various hydrogenated derivatives .
Applications De Recherche Scientifique
Naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antioxidant properties.
Mécanisme D'action
The mechanism of action of naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site . Additionally, its anticancer activity is attributed to the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl- can be compared with other naphthofuran derivatives such as:
Naphtho[1,2-b]furan-3-carboxamides: These compounds also exhibit biological activities but differ in their structural arrangement and reactivity.
Naphtho[2,3-b]furan-4,9-diones: Known for their potential biological relevance and different synthetic routes.
The uniqueness of naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl- lies in its specific functional groups and the resulting biological activities, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C17H18N2O2 |
|---|---|
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
2-(dimethylamino)-N,N-dimethylbenzo[f][1]benzofuran-3-carboxamide |
InChI |
InChI=1S/C17H18N2O2/c1-18(2)16(20)15-13-9-11-7-5-6-8-12(11)10-14(13)21-17(15)19(3)4/h5-10H,1-4H3 |
Clé InChI |
QYWYGOPNDVELCT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C2=CC3=CC=CC=C3C=C2O1)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]carbamate](/img/structure/B13824518.png)
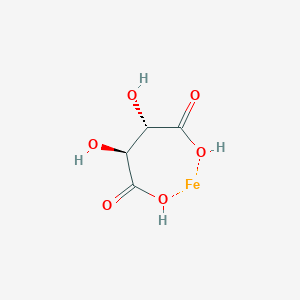

![7-(3-Fluorophenyl)-5-(4-methoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B13824529.png)
![4-Butan-2-yl-2-[3-(4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824539.png)
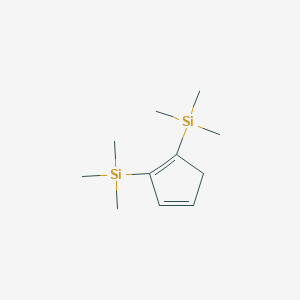
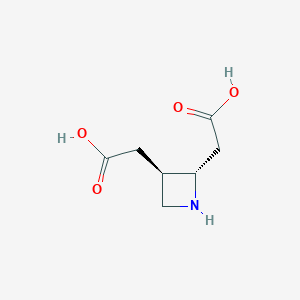
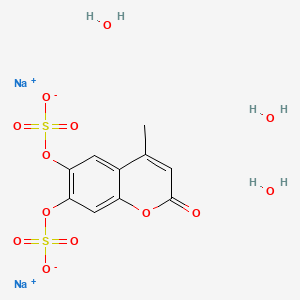

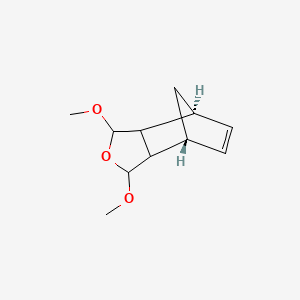
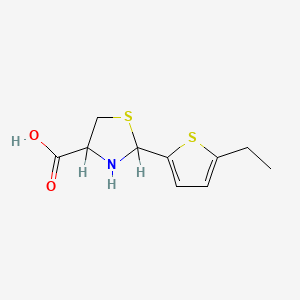
![7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B13824575.png)
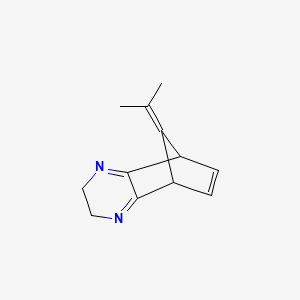
![N'-[(Z)-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxyphenyl}methylidene]thiophene-2-carbohydrazide](/img/structure/B13824612.png)
